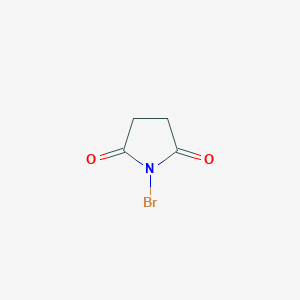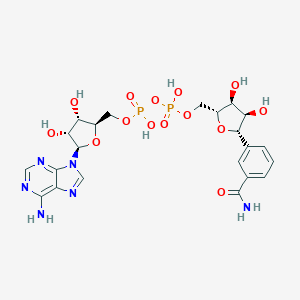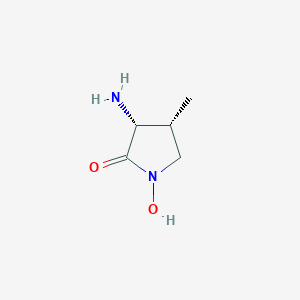
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Descripción general
Descripción
L-687414 es un compuesto conocido por su función como agonista parcial en el sitio modulador de glicina en el complejo del receptor N-metil-D-aspartato (NMDA). Este compuesto ha sido ampliamente estudiado por sus efectos anticonvulsivos y conductuales, particularmente en el contexto de los trastornos neurológicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Las rutas sintéticas específicas y las condiciones de reacción se detallan en varias publicaciones de investigación .
Métodos de Producción Industrial: Si bien los métodos de producción industrial detallados no se publican ampliamente, la síntesis generalmente implica técnicas estándar de química orgánica, como la aminación, la ciclización y los procesos de purificación para lograr el compuesto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: L-687414 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en L-687414.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Generalmente se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
L-687414 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar el sitio modulador de glicina en el receptor NMDA.
Biología: Investigado por sus efectos sobre la actividad neuronal y la plasticidad sináptica.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de la epilepsia y otros trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos al receptor NMDA
Mecanismo De Acción
L-687414 ejerce sus efectos actuando como agonista parcial en el sitio modulador de glicina en el complejo del receptor NMDA. Esta interacción modula la actividad del receptor, influyendo en la transmisión sináptica y la excitabilidad neuronal. Los efectos del compuesto están mediados por su unión al sitio de glicina, que modula la respuesta del receptor al glutamato, el principal neurotransmisor excitatorio en el cerebro .
Compuestos Similares:
R(+)-HA-966: Otro agonista parcial en el sitio modulador de glicina con efectos similares pero menos potentes en comparación con L-687414.
Análogos del ácido quinurénico: Compuestos que también se dirigen al sitio de glicina pero con diferentes perfiles farmacológicos.
Singularidad: L-687414 es único debido a su mayor afinidad por el sitio de glicina y su capacidad para actuar como un agonista parcial, proporcionando un equilibrio entre la eficacia y la seguridad. Esto lo convierte en una herramienta valiosa para estudiar el receptor NMDA y explorar aplicaciones terapéuticas .
Comparación Con Compuestos Similares
R(+)-HA-966: Another partial agonist at the glycine modulatory site with similar but less potent effects compared to L-687414.
Kynurenic Acid Analogues: Compounds that also target the glycine site but with different pharmacological profiles.
Uniqueness: L-687414 is unique due to its higher affinity for the glycine site and its ability to act as a partial agonist, providing a balance between efficacy and safety. This makes it a valuable tool for studying the NMDA receptor and exploring therapeutic applications .
Propiedades
IUPAC Name |
(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSFPFYQBZGDC-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437953 | |
| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130931-65-6 | |
| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B139943.png)


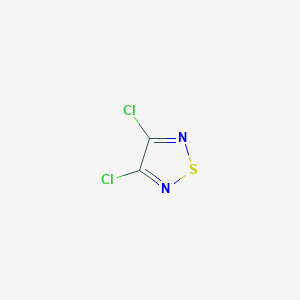



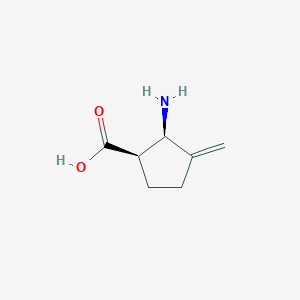
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
